molecular formula C14H15F2N3O B6160590 N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide CAS No. 1187330-75-1

N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide

Cat. No.: B6160590
CAS No.: 1187330-75-1
M. Wt: 279.3
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Description

N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide typically involves the formation of the pyrazole ring followed by the introduction of the benzamide moiety. One common method involves the reaction of 3,5-diethyl-1H-pyrazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms on the benzene ring.

    Oxidation and Reduction: The pyrazole ring can be subjected to oxidation or reduction reactions, leading to various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the pyrazole ring.

    Reduction Products: Reduced forms of the pyrazole ring.

    Coupling Products: Complex structures formed through coupling reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Probes: It can be used as a probe to study biological processes involving pyrazole derivatives.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pyrazole ring can interact with active sites of enzymes, while the benzamide moiety can enhance binding affinity. The exact pathways involved depend on the specific biological target.

Comparison with Similar Compounds

    3,5-Diethyl-1H-pyrazole: A precursor in the synthesis of the compound.

    2,6-Difluorobenzamide: Another precursor in the synthesis.

    Other Pyrazole Derivatives: Compounds like 3,5-dimethyl-1H-pyrazole or 3,5-diphenyl-1H-pyrazole.

Uniqueness: N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide is unique due to the combination of the pyrazole ring and the difluorobenzamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

1187330-75-1

Molecular Formula

C14H15F2N3O

Molecular Weight

279.3

Purity

0

Origin of Product

United States

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